3-Allylnorcamphor, (1R-exo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allylnorcamphor, (1R-exo)-: is a bicyclic monoterpenoid with the molecular formula C10H14O. It is a derivative of norcamphor, characterized by the presence of an allyl group at the third position of the norcamphor skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allylnorcamphor, (1R-exo)- typically involves the allylation of norcamphor. One common method includes the reaction of norcamphor with allyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of 3-Allylnorcamphor, (1R-exo)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Allylnorcamphor, (1R-exo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl bromide in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of 3-allylnorcamphor-2-one.
Reduction: Formation of 3-allylnorcamphor-2-ol.
Substitution: Formation of various allyl-substituted derivatives.
Scientific Research Applications
Chemistry: 3-Allylnorcamphor, (1R-exo)- is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: Its derivatives may exhibit antimicrobial or anti-inflammatory properties .
Medicine: Research is ongoing to explore the therapeutic potential of 3-Allylnorcamphor, (1R-exo)- and its derivatives. It may serve as a precursor for the synthesis of pharmaceutical agents .
Industry: In the industrial sector, 3-Allylnorcamphor, (1R-exo)- is used in the production of fragrances and flavoring agents. Its unique aroma profile makes it suitable for use in perfumes and food additives .
Mechanism of Action
The mechanism of action of 3-Allylnorcamphor, (1R-exo)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The allyl group may enhance its binding affinity and selectivity towards certain targets. Additionally, the compound’s bicyclic structure contributes to its stability and reactivity in biological systems .
Comparison with Similar Compounds
Norcamphor: A parent compound with a similar bicyclic structure but lacking the allyl group.
Camphor: Another bicyclic monoterpenoid with a ketone group at a different position.
Borneol: A bicyclic monoterpenoid with an alcohol group instead of a ketone.
Uniqueness: 3-Allylnorcamphor, (1R-exo)- is unique due to the presence of the allyl group at the third position, which imparts distinct chemical and biological properties
Properties
CAS No. |
149575-35-9 |
---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R,3R,4S)-3-prop-2-enylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H14O/c1-2-3-9-7-4-5-8(6-7)10(9)11/h2,7-9H,1,3-6H2/t7-,8+,9+/m0/s1 |
InChI Key |
ICCDPZFFHSCTJZ-DJLDLDEBSA-N |
Isomeric SMILES |
C=CC[C@@H]1[C@H]2CC[C@H](C2)C1=O |
Canonical SMILES |
C=CCC1C2CCC(C2)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.